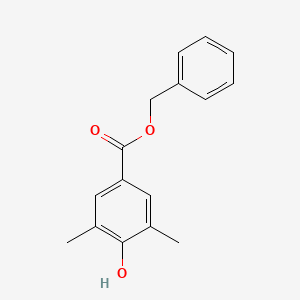

Benzyl 4-hydroxy-3,5-dimethylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 4-hydroxy-3,5-dimethylbenzoate, also known as benzyl salicylate, is a compound with the molecular formula C16H16O3 and a molecular weight of 256.3 . It is commonly used in various fields such as cosmetics, perfumes, and pharmaceuticals.

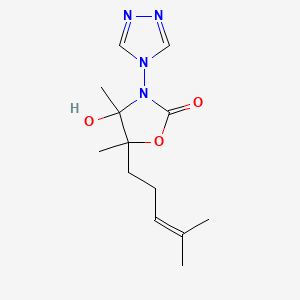

Molecular Structure Analysis

The InChI code for Benzyl 4-hydroxy-3,5-dimethylbenzoate is1S/C16H16O3/c1-11-8-14 (9-12 (2)15 (11)17)16 (18)19-10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

Benzyl 4-hydroxy-3,5-dimethylbenzoate is a solid substance .Applications De Recherche Scientifique

Chemical Binding and DNA Interaction

Benzyl 4-hydroxy-3,5-dimethylbenzoate, a compound structurally related to Hoechst 33258 and its analogues, has shown significant scientific interest due to its ability to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction has made it a valuable tool in fluorescent DNA staining for cell biology, offering insights into chromosome and nuclear analysis, DNA content evaluation via flow cytometry, and plant chromosome analysis. Additionally, derivatives of this compound have found utility as radioprotectors and topoisomerase inhibitors, serving as a foundation for drug design and molecular investigation into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Environmental Persistence and Toxicology

Research into parabens, esters of para-hydroxybenzoic acid which include benzyl variants, has highlighted their widespread use in consumer products and their resultant ubiquity in aquatic environments. Despite their relatively efficient removal from wastewater, the persistent low-level presence of these compounds in effluents, surface water, and sediments raises concerns regarding their biodegradability and potential as weak endocrine disrupter chemicals. Their interaction with free chlorine to form chlorinated by-products, which are more stable than the parent compounds, further necessitates research into their environmental fate and behavior (Haman et al., 2015).

Synthesis and Application in Organic Chemistry

Benzyl 4-hydroxy-3,5-dimethylbenzoate, through its structural analogues, also plays a role in the development of novel synthetic pathways and applications in organic chemistry. For instance, benzoxaboroles, compounds related to the benzyl group of interest, have been studied for their exceptional properties and wide applications. These compounds have shown promise in organic synthesis as building blocks and protecting groups, and some exhibit biological activity, potentially offering new avenues for clinical trials and molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Advanced Oxidation Processes

The degradation of compounds, such as acetaminophen, via advanced oxidation processes (AOPs) has been thoroughly investigated, with benzyl 4-hydroxy-3,5-dimethylbenzoate derivatives potentially serving as models for understanding the generation of by-products and their biotoxicity. These studies contribute to the development of more effective water treatment technologies, highlighting the compound's relevance in environmental chemistry and public health (Qutob et al., 2022).

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzyl 4-hydroxy-3,5-dimethylbenzoate Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Benzyl 4-hydroxy-3,5-dimethylbenzoate Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Propriétés

IUPAC Name |

benzyl 4-hydroxy-3,5-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-8-14(9-12(2)15(11)17)16(18)19-10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGOOUQIYTXSLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2561851.png)

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2561854.png)

![N-methyl-N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2561857.png)

![N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2561858.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2561860.png)